molecular formula C11H15F2NO3 B1491833 4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid CAS No. 2098039-26-8

4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

Cat. No. B1491833
CAS RN: 2098039-26-8
M. Wt: 247.24 g/mol
InChI Key: FPWQZMRGIROJSP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a five-membered aromatic heterocycle . Pyrrole is characterized by a ring structure composed of four carbon atoms and one nitrogen atom . The presence of difluorohexahydrocyclopenta suggests that the compound has a cyclopentane ring, which is a five-membered ring with all carbon atoms, and two fluorine atoms attached to it. The “4-oxobutanoic acid” part indicates the presence of a four-carbon chain with a ketone (C=O) and a carboxylic acid (-COOH) functional group.


Molecular Structure Analysis

The molecular structure of pyrrole derivatives, such as the compound , typically involves sp2 hybridization. This means that each carbon atom in the ring forms three sigma bonds with other atoms and has one p-orbital perpendicular to the plane of the ring, which can form pi bonds .


Chemical Reactions Analysis

Pyrrole and its derivatives can undergo a variety of chemical reactions. For example, a novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for the assembly of chromeno[4,3-b]pyrrol-4(1H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrole derivatives are generally characterized by their aromaticity, which gives them stability and unique reactivity .

Future Directions

The future directions in the study of pyrrole derivatives could involve developing more efficient synthesis methods, exploring their potential uses in various fields such as medicine and materials science, and studying their properties and reactivity .

properties

IUPAC Name

4-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO3/c12-11(13)4-3-7-5-14(6-8(7)11)9(15)1-2-10(16)17/h7-8H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWQZMRGIROJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
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4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

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